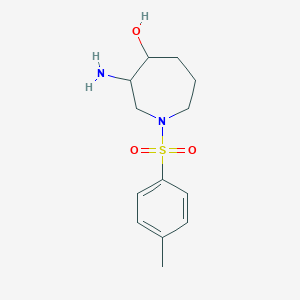![molecular formula C18H17NO4S B13742999 2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- CAS No. 23973-67-3](/img/structure/B13742999.png)
2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- involves several steps. One common method includes the reaction of 2-naphthol with 2,6-dimethylaniline in the presence of a sulfonating agent . The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the sulfonation process . Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions, particularly in the presence of halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts . Major products formed from these reactions include various substituted naphthalenes and their derivatives .
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity . It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- can be compared with other similar compounds, such as:
Naphthalene-2,6-disulfonic acid: This compound has two sulfonic acid groups and is used in similar applications, but it differs in its chemical structure and reactivity.
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: This compound has an amino group instead of the dimethylphenylamino group, leading to different chemical properties and applications.
The uniqueness of 2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- lies in its specific functional groups, which confer distinct reactivity and application potential .
Properties
CAS No. |
23973-67-3 |
|---|---|
Molecular Formula |
C18H17NO4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-(2,6-dimethylanilino)-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H17NO4S/c1-11-4-3-5-12(2)18(11)19-14-7-6-13-8-15(24(21,22)23)10-17(20)16(13)9-14/h3-10,19-20H,1-2H3,(H,21,22,23) |
InChI Key |
GYBJEFAGISHFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)




![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)






![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)

